molecular formula C20H21N3O2 B2824404 3-{4-[(5-methyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-1-phenylurea CAS No. 1024179-19-8

3-{4-[(5-methyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-1-phenylurea

Cat. No.: B2824404
CAS No.: 1024179-19-8
M. Wt: 335.407
InChI Key: JEUZIJZJTXZRQZ-UHFFFAOYSA-N
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Description

This compound belongs to the phenylurea family, characterized by a urea backbone (NH–CO–NH) with aromatic substituents. The target molecule features a 5-methyl-3-oxocyclohex-1-en-1-ylamino group attached to the para position of the phenyl ring.

Properties

IUPAC Name

1-[4-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-11-18(13-19(24)12-14)21-16-7-9-17(10-8-16)23-20(25)22-15-5-3-2-4-6-15/h2-10,13-14,21H,11-12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUZIJZJTXZRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N’-phenylurea involves several steps. One common method includes the reaction of 4-aminophenylurea with 5-methyl-3-oxo-1-cyclohexenylamine under specific conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Scientific Research Applications

N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N’-phenylurea has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related phenylurea derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Characteristics Key Properties/Applications Reference
1-Phenylurea (621-04-5) C₇H₈N₂O 136.15 Simple phenyl group (no complex substituents) Reference compound; basic urea framework
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.3 Dimethylaminopropyl chain Potential biological activity; low hazard
3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea - 269.3 Hydroxyiminoethyl group Small-molecule scaffold
ICI 89406 - 354.403 β-Adrenergic antagonist pharmacophore β-Adrenergic receptor inhibition
Target Compound - ~337.4 (estimated) 5-Methyl-3-oxocyclohexenylamino group Hypothetical kinase or enzyme modulation -

Notes:

  • The 5-methyl-3-oxocyclohexenylamino group in the target compound introduces steric bulk and a hydrogen-bond acceptor (ketone oxygen), which may enhance target binding compared to simpler analogs like 1-phenylurea .
  • The dimethylaminopropyl substituent in ’s compound increases hydrophilicity, whereas the cyclohexenone moiety in the target compound may balance lipophilicity and polarity .

Crystallographic and Intermolecular Interactions

  • Crystal Packing: Substituents significantly influence solid-state interactions. For example, Hirshfeld surface analysis of a related phenylurea derivative (3-{(E)-[4-(4-hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea) revealed intermolecular hydrogen bonds (N–H···O) and π–π stacking, driven by aromatic and polar groups .
  • Conformational Flexibility: The cyclohexenone ring’s rigidity contrasts with flexible chains (e.g., dimethylaminopropyl in ), possibly limiting rotational freedom and enhancing binding specificity.

Biological Activity

The compound 3-{4-[(5-methyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-1-phenylurea (CAS No. 946386-93-2) is a phenyl urea derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O2C_{20}H_{21}N_{3}O_{2}, indicating a complex structure that includes a phenyl urea moiety and a cyclohexenyl ring. The unique arrangement of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC20H21N3O2
Molecular Weight335.41 g/mol
CAS Number946386-93-2

Current research indicates that the primary targets and mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in various biochemical pathways, potentially affecting cellular processes such as apoptosis and proliferation.

Pharmacological Studies

Recent studies have explored the pharmacological potential of phenyl urea derivatives, including this compound. For instance, some derivatives have shown inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in cancer immunotherapy. In vitro evaluations have indicated that certain phenyl urea derivatives exhibit IC50 values ranging from 0.1 to 0.6 μM , suggesting significant inhibitory potential against IDO1 .

In Vitro Evaluation

A study focused on a series of phenyl urea compounds demonstrated that modifications in the structure could significantly impact their biological activity. The presence of specific substituents on the phenyl ring was found to enhance IDO1 inhibition while maintaining selectivity over other enzymes such as tryptophan 2,3-dioxygenase (TDO) .

In Vivo Studies

In vivo pharmacokinetic studies revealed promising results for lead compounds derived from phenyl urea scaffolds. For example, one compound showed moderate plasma clearance and high oral bioavailability, leading to significant tumor growth inhibition in xenograft models when administered at doses of 15 mg/kg daily . This highlights the potential therapeutic applications of compounds like this compound in oncology.

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